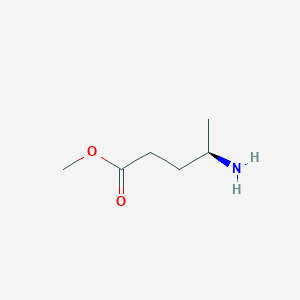

(R)-Methyl 4-aminopentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-Methyl 4-aminopentanoate is a chiral compound that belongs to the class of amino acid derivatives. It is an ester of 4-aminopentanoic acid, also known as gamma-aminovaleric acid. This compound is of significant interest in various fields, including pharmaceuticals, due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

®-Methyl 4-aminopentanoate can be synthesized through several methods. One common approach involves the esterification of ®-4-aminopentanoic acid with methanol in the presence of an acid catalyst. Another method includes the reduction of ®-methyl 4-nitropentanoate using hydrogen gas and a palladium catalyst to yield ®-methyl 4-aminopentanoate.

Industrial Production Methods

In industrial settings, the production of ®-Methyl 4-aminopentanoate often involves the use of biocatalysts. For example, an engineered glutamate dehydrogenase from Escherichia coli can be used to convert levulinic acid into ®-4-aminopentanoic acid, which is then esterified to produce ®-Methyl 4-aminopentanoate .

Analyse Chemischer Reaktionen

Types of Reactions

®-Methyl 4-aminopentanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, primary amines, and substituted esters.

Wissenschaftliche Forschungsanwendungen

®-Methyl 4-aminopentanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active peptides.

Medicine: It is investigated for its potential use in developing drugs for treating central nervous system disorders.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-Methyl 4-aminopentanoate involves its interaction with specific molecular targets. It can act as a precursor for neurotransmitters or other biologically active molecules. The pathways involved include enzymatic conversions that lead to the formation of active compounds that exert physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-4-aminopentanoic acid

- (S)-Methyl 4-aminopentanoate

- ®-Methyl 3-aminopentanoate

Uniqueness

®-Methyl 4-aminopentanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds.

Biologische Aktivität

(R)-Methyl 4-aminopentanoate is a chiral compound classified as a γ-amino acid, notable for its role as a precursor in the synthesis of neurotransmitters and other biologically active molecules. Its unique structure, characterized by a methyl ester functional group and an amino group on the fourth carbon of the pentanoate chain, contributes to its significant biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 131.17 g/mol

- IUPAC Name : methyl (4R)-4-aminopentanoate

- InChI Key : NHMQROWVIOFGNH-RXMQYKEDSA-N

This compound primarily functions as a precursor for neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission within the central nervous system. Its biological activity is attributed to several mechanisms:

- Neurotransmitter Precursor : It is involved in the biosynthesis of GABA, influencing neurological functions and potentially providing therapeutic benefits for conditions like anxiety and epilepsy.

- Receptor Modulation : The compound may act as a modulator of GABA receptors, affecting synaptic transmission and neuronal excitability.

- Enzymatic Pathways : It participates in various enzymatic pathways that lead to the formation of active compounds with physiological effects.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Neuroprotective Effects : Studies suggest its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by enhancing GABAergic signaling .

- Anxiolytic Properties : Its derivatives have shown promise in reducing anxiety levels in experimental models, likely due to their interaction with GABA receptors.

Synthesis Methods

Multiple methodologies have been developed for synthesizing this compound, highlighting its versatility:

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Neurodegenerative Disease Models :

-

Anxiety Reduction Trials :

- Clinical trials indicated that derivatives of this compound significantly reduced anxiety symptoms in patients, suggesting its utility as an anxiolytic agent.

- GABA Receptor Interaction Studies :

Eigenschaften

Molekularformel |

C6H13NO2 |

|---|---|

Molekulargewicht |

131.17 g/mol |

IUPAC-Name |

methyl (4R)-4-aminopentanoate |

InChI |

InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |

InChI-Schlüssel |

NHMQROWVIOFGNH-RXMQYKEDSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)OC)N |

Kanonische SMILES |

CC(CCC(=O)OC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.